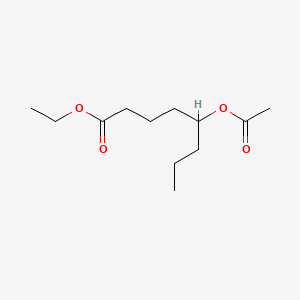

Ethyl 5-acetoxyoctanoate

Description

Structure

3D Structure

Properties

CAS No. |

35234-25-4 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

ethyl 5-acetyloxyoctanoate |

InChI |

InChI=1S/C12H22O4/c1-4-7-11(16-10(3)13)8-6-9-12(14)15-5-2/h11H,4-9H2,1-3H3 |

InChI Key |

PZSMEJQENCSIPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCC(=O)OCC)OC(=O)C |

density |

0.976-0.982 (20°) |

physical_description |

Clear colourless to yellow liquid; Strong musky fruity aroma |

solubility |

Soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Acetoxyoctanoate and Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of complex molecules like ethyl 5-acetoxyoctanoate, combining the selectivity of enzymes with the versatility of chemical reactions. utupub.fi This approach is particularly valuable for establishing chirality and achieving high purity under mild reaction conditions.

Esterification Reactions Utilizing Lipase (B570770) Catalysis

Lipases are widely employed biocatalysts for esterification reactions due to their broad substrate specificity and high stability in organic solvents. The direct lipase-catalyzed esterification of 5-hydroxyoctanoic acid with ethanol (B145695) or the transesterification of ethyl 5-hydroxyoctanoate with an acetyl donor are key chemoenzymatic routes to this compound.

Lipases such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, are highly effective for such transformations. researchgate.net The enzymatic acylation of a secondary alcohol, such as the hydroxyl group at the C-5 position of an ethyl octanoate (B1194180) precursor, can be accomplished using various acyl donors. While vinyl acetate (B1210297) is a common choice due to the irreversible nature of the reaction, ethyl acetate can also serve as both the acetyl donor and the solvent, offering a more environmentally benign option. units.itthieme-connect.com The reaction equilibrium can be shifted towards the product by using an excess of the acylating agent or by removing the alcohol by-product.

Table 1: Lipases and Acyl Donors in the Synthesis of Acetoxy Esters

| Lipase Source | Common Acyl Donors | Relevant Applications |

| Candida antarctica lipase B (CALB) | Vinyl acetate, Ethyl acetate | Resolution of secondary alcohols, Synthesis of chiral esters |

| Pseudomonas cepacia lipase | Vinyl acetate | Enantioselective acylation |

| Candida rugosa lipase | 1-Ethoxyvinyl esters | Resolution of secondary alcohols |

This table summarizes common lipases and acyl donors that can be applied to the synthesis of this compound based on analogous reactions.

Biocatalytic Routes for Chiral Acetoxy Ester Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, and biocatalysis offers elegant solutions for achieving high enantioselectivity. A primary strategy involves the kinetic resolution of a racemic mixture of ethyl 5-hydroxyoctanoate. In this process, a lipase selectively acylates one enantiomer, leaving the other unreacted.

For instance, the lipase-catalyzed enantioselective transacylation of racemic ethyl 8-chloro-6-hydroxyoctanoate with vinyl acetate has been demonstrated to be an efficient process for producing a chiral precursor for (R)-α-lipoic acid. researchgate.net A similar approach can be envisioned for racemic ethyl 5-hydroxyoctanoate. By carefully selecting the lipase and reaction conditions, it is possible to obtain both the acetylated (S)-enantiomer and the unreacted (R)-enantiomer with high enantiomeric excess. The efficiency of such resolutions is often described by the enantiomeric ratio (E-value), with higher values indicating better separation of the enantiomers.

Enzymatic Transformations of Precursor Octanoates

The precursor for this compound, ethyl 5-hydroxyoctanoate, can itself be synthesized via enzymatic routes. One such method is the enantioselective reduction of ethyl 5-oxooctanoate using alcohol dehydrogenases (ADHs) or whole-cell biocatalysts. For example, the reduction of ethyl 5-oxohexanoate (B1238966) to ethyl (S)-5-hydroxyhexanoate has been successfully achieved with high yield and enantiomeric excess using Pichia methanolica. researchgate.net This demonstrates the potential for creating the chiral center at C-5 with a specific stereochemistry prior to acetylation.

Furthermore, peroxygenases represent another class of enzymes capable of hydroxylating fatty acid esters at specific positions, which could be a direct route to the hydroxy precursor. researchgate.net While direct hydroxylation at the C-5 position of ethyl octanoate by a peroxygenase has not been specifically reported, the technology shows promise for the regioselective and stereoselective introduction of hydroxyl groups onto aliphatic chains.

Classical Organic Synthesis Routes

Traditional organic synthesis provides robust and scalable methods for the preparation of this compound, often serving as a complementary approach to chemoenzymatic strategies.

Strategies for Acetoxylation of Octanoate Scaffolds

The most direct classical route to this compound involves the esterification of 5-acetoxyoctanoic acid with ethanol, typically in the presence of a strong acid catalyst like sulfuric acid. ontosight.ai The precursor, 5-acetoxyoctanoic acid, can be prepared by the acetylation of 5-hydroxyoctanoic acid using reagents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

Alternatively, the direct acetoxylation of an ethyl octanoate scaffold is a more challenging transformation but can be achieved using various modern synthetic methods. Transition metal-catalyzed C-H activation and functionalization represents a state-of-the-art approach for the direct introduction of an acetoxy group into an unactivated C-H bond.

Stereoselective Synthesis of the Chiral Center at C-5

The creation of the chiral center at the C-5 position with a defined stereochemistry is a key challenge in the total synthesis of enantiomerically pure this compound. Several strategies from the repertoire of asymmetric synthesis can be employed.

One common approach is the use of a chiral auxiliary. By attaching a chiral molecule to the octanoic acid backbone, it is possible to direct the stereochemical outcome of a key bond-forming reaction, such as the reduction of a ketone at the C-5 position. Following the stereoselective transformation, the auxiliary is cleaved to yield the desired chiral product.

Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, the asymmetric reduction of ethyl 5-oxooctanoate using a chiral metal-hydride complex could provide access to enantiopure ethyl 5-hydroxyoctanoate, which can then be acetylated.

Asymmetric Catalysis in C-5 Functionalization

Achieving stereoselectivity at the C-5 position of an octanoate chain is a significant challenge due to the unactivated nature of the C-H bond. Modern synthetic chemistry has made strides in direct C-H functionalization through transition metal catalysis. These methods offer a more atom-economical and efficient route compared to traditional multi-step sequences involving pre-functionalized substrates.

Detailed research findings indicate that transition metals like palladium, rhodium, and iridium are pivotal in activating C-H bonds. nih.govnih.gov The strategy often involves a directing group, which is a chemical moiety temporarily attached to the substrate. This group chelates to the metal center and positions it in close proximity to the target C-H bond, enabling site-selective functionalization. nih.gov For an octanoate system, a directing group could be installed on the carboxyl end to direct a catalyst to the C-5 position for hydroxylation or a related transformation, which is then converted to the acetoxy group.

Organocatalysis also presents a powerful tool for asymmetric synthesis. beilstein-journals.org Chiral organocatalysts, such as those derived from natural products like Cinchona alkaloids or synthetic structures like chiral phosphoric acids, can activate substrates and facilitate enantioselective reactions under mild conditions. beilstein-journals.org These catalysts operate through mechanisms like iminium or enamine activation, enabling the asymmetric functionalization of aldehydes and ketones that could serve as precursors to the target molecule. mdpi.com

Table 1: Comparison of Catalytic Systems for C-H Functionalization

| Catalyst Type | Metal Center | Typical Ligands | Key Advantages | Relevant Reactions |

|---|---|---|---|---|

| Transition Metal | Palladium (Pd) | Monoprotected Amino Acids (e.g., Boc-l-Val-OH) | High reactivity, broad substrate scope. nih.gov | C-H Arylation, Alkenylation. nih.gov |

| Transition Metal | Rhodium (Rh) | Cp* (pentamethylcyclopentadienyl) | High site-selectivity, functional group tolerance. nih.gov | C-H Alkenylation, Amidation. nih.gov |

| Transition Metal | Iridium (Ir) | Cp*Cl2 | Effective for heteroarylation and alkynylation. nih.gov | C-H Arylation, Heteroarylation. nih.gov |

| Organocatalyst | N/A | Chiral Phosphoric Acids (e.g., SPINOL, BINOL) | Metal-free, mild conditions, high enantioselectivity. beilstein-journals.org | Friedel-Crafts, α-functionalization. beilstein-journals.org |

Chiral Auxiliary-Mediated Approaches

A well-established method for controlling stereochemistry involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to an achiral substrate to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.orgrsc.org

For the synthesis of this compound, one could start by attaching an octanoyl group to a chiral auxiliary, such as one of Evans' oxazolidinones. wikipedia.org The resulting imide can then be manipulated. For instance, creating a double bond at the α,β-position would allow for a diastereoselective conjugate addition of a propyl group to establish the C-5 stereocenter. Alternatively, a precursor with a keto group at C-5 could undergo a diastereoselective reduction guided by the auxiliary. Once the C-5 stereocenter is set, the auxiliary is cleaved via hydrolysis or alcoholysis to yield the chiral 5-hydroxyoctanoic acid or its ester, which can then be acylated to the final product. williams.edu

Commonly used chiral auxiliaries include:

Evans' Oxazolidinones : These are widely used for stereoselective alkylations, aldol (B89426) reactions, and conjugate additions. wikipedia.orgwilliams.edu

Oppolzer's Camphorsultam : This auxiliary is effective in directing a variety of asymmetric transformations. rsc.org

SAMP/RAMP Hydrazines : Developed by Enders, these are used for asymmetric alkylation of ketones and aldehydes.

The primary advantage of these methods is their high predictability and reliability, although they are less atom-economical than catalytic approaches due to the use of stoichiometric amounts of the auxiliary. williams.edu

Enantioconvergent Synthetic Strategies

Enantioconvergent synthesis aims to convert a racemic mixture of a starting material into a single enantiomer of a product, thus achieving a theoretical yield of up to 100%. This is a significant improvement over classical resolution (maximum 50% yield) or methods that discard the unwanted enantiomer.

A key example of an enantioconvergent strategy is Dynamic Kinetic Resolution (DKR). In the context of synthesizing this compound, one could start with racemic ethyl 5-hydroxyoctanoate. A DKR process would involve two simultaneous reactions:

A catalyst (often an enzyme like a lipase) selectively acylates one enantiomer of the alcohol (e.g., the (R)-enantiomer) much faster than the other.

A second catalyst (often a transition metal complex, e.g., ruthenium-based) continuously racemizes the unreacted, slower-reacting enantiomer of the alcohol (the (S)-enantiomer).

This process funnels the entire racemic starting material into a single, enantiomerically enriched acylated product. This approach combines the high selectivity of biocatalysis with the efficiency of organometallic catalysis to overcome the 50% yield limit of simple kinetic resolution.

Multi-component Reaction Pathways to Structurally Related Esters

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. dntb.gov.ua This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.net

While a specific MCR for this compound is not prominently documented, various MCRs are known to produce structurally related functionalized esters. dntb.gov.uaorganic-chemistry.org

The Ugi and Passerini Reactions : These are classic isocyanide-based MCRs that produce α-acylamino amides and α-acyloxy carboxamides, respectively. organic-chemistry.org These products contain ester or related functionalities and demonstrate the power of MCRs to rapidly build molecular complexity.

One-Pot Synthesis of γ-Spiroiminolactones : Research has shown a three-component reaction of isocyanides, acetylenic esters, and a ketone to form complex lactones, which are cyclic esters. tandfonline.com

Synthesis of Functionalized Pyrroles : A B(C6F5)3-catalyzed four-component reaction of diketoesters, amines, allenes, and nucleophiles can generate highly functionalized pyrrole (B145914) derivatives, showcasing the ability of MCRs to create diverse ester-containing heterocycles. acs.org

Table 2: Example of a Multi-Component Reaction Strategy

| Reaction Name | Components | Resulting Core Structure | Key Features |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Four-component, high atom economy, creates peptide-like structures. organic-chemistry.org |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | Three-component, convergent, forms ester and amide bonds in one step. organic-chemistry.org |

| Pyrrole Synthesis | Diketoester, Amine, Allene, Nucleophile | 2α-Functionalized Pyrrole | Four-component, low catalyst loading, high atom economy. acs.org |

Advanced Synthetic Optimizations

Beyond the core synthetic strategy, optimizing the reaction process is crucial for industrial viability, cost-effectiveness, and sustainability.

Process Intensification in Ester Synthesis

Process intensification refers to the development of innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. google.com For ester synthesis, this can involve several approaches:

Microwave and Ultrasound Irradiation : These energy sources can significantly accelerate reaction rates for ester synthesis. nih.govspringerprofessional.de Ultrasound aids miscibility and can reduce the need for catalysts, while microwaves provide rapid and uniform heating, often leading to higher yields and shorter reaction times compared to conventional heating. springerprofessional.de

Continuous Flow Reactors : Moving from traditional batch reactors to continuous flow systems offers numerous advantages. Flow chemistry allows for better control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety due to smaller reaction volumes, and easier automation and scale-up. For ester synthesis, continuous systems like reactive distillation columns or plug flow reactors can integrate reaction and separation, improving efficiency. google.com

Enzymatic Membrane Reactors : In biocatalytic ester synthesis, immobilizing the enzyme (e.g., lipase) in a membrane reactor allows for continuous product removal and enzyme recycling, enhancing productivity and reducing costs. nih.gov

Centrifugal Contactor Separators : These devices can be used for integrated reaction and separation in biphasic systems, as demonstrated in the enzymatic synthesis of fatty acid butyl esters, achieving high yields in a continuous process. rug.nl

Sustainable Chemistry Principles in this compound Production

The production of any chemical, including this compound, should ideally adhere to the principles of green and sustainable chemistry. reagent.co.uk These principles provide a framework for minimizing the environmental and health impacts of chemical processes. studypulse.auepa.gov

Key principles applicable to this synthesis include:

Waste Prevention : Designing syntheses to minimize waste is paramount. MCRs and high-yield catalytic reactions are prime examples of this principle in action. tradebe.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. studypulse.au Asymmetric catalytic C-H functionalization is superior to chiral auxiliary methods in this regard.

Use of Catalysis : Catalytic reagents (like enzymes or transition metal catalysts) are superior to stoichiometric reagents (like chiral auxiliaries or traditional acid/base promoters) because they are used in small amounts and can be recycled. tradebe.comacs.org

Use of Renewable Feedstocks : If possible, starting materials should be derived from renewable sources, such as agricultural products, rather than depletable fossil fuels. tradebe.com The octanoic acid backbone could potentially be sourced from plant oils.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups or even chiral auxiliaries, should be avoided as it requires additional reagents and generates waste. acs.org Direct catalytic functionalization is a more sustainable alternative.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives like water or supercritical CO2. acs.org

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms in Acetoxylation Reactions

The introduction of the acetoxy group at the 5-position of an octanoate (B1194180) precursor is a key step in the synthesis of ethyl 5-acetoxyoctanoate. Acetoxylation reactions provide an efficient method for the α-oxygen functionalization of carbonyl compounds or the direct functionalization of C-H bonds. nih.gov The specific mechanism depends on the substrate and the reagents used.

Several mechanistic pathways are plausible for such transformations:

Hypervalent Iodine-Mediated Acetoxylation : The use of hypervalent iodine(III) reagents, often in conjunction with a Lewis acid like BF₃•OEt₂, can achieve diastereoselective α-acetoxylation of ketones. nih.gov The reaction is believed to proceed through an S_N2 substitution mechanism. An important intermediate in this process is an α-C-bound hypervalent iodine species, and the diastereoselectivity is often governed by thermodynamic control. nih.gov

Palladium-Catalyzed C–H Acetoxylation : Palladium(II) catalysts can be employed for the non-directed C–H functionalization of aliphatic chains. However, the presence of Lewis basic heterocycles can inhibit the catalyst and lead to low product conversion. escholarship.org The mechanism involves the palladium catalyst interacting with the substrate, but a comprehensive understanding of the catalytic intermediates requires further detailed study. escholarship.org

Decarboxylative Acetoxylation : A cobalt-catalyzed decarboxylative acetoxylation offers a method for forming C-O bonds from inexpensive and stable carboxylic acids. organic-chemistry.org This approach avoids the need for preformed organometallic reagents. Mechanistic studies point towards a radical pathway that involves cobalt carboxylate intermediates, proceeding under mild conditions. organic-chemistry.org

Acetylene (B1199291) Acetoxylation : In industrial processes like the synthesis of vinyl acetate (B1210297), zinc acetate on an activated carbon support is a common catalyst. mdpi.com The proposed mechanism involves the initial absorption of acetic acid by the zinc acetate to form a complex. An acetylene molecule then reacts with this complex to produce the final product. The rate-limiting step in this mechanism is often the adsorption of acetylene. mdpi.com

The specific mechanism for introducing the acetoxy group to form this compound would depend on the chosen synthetic route, whether starting from a ketone, an unfunctionalized alkane, or a carboxylic acid precursor.

Stereochemical Control Mechanisms in Asymmetric Synthesis

The C5 position of this compound is a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers. Asymmetric synthesis aims to produce a single, desired stereoisomer, which is critical in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. numberanalytics.com The control of stereochemistry in a reaction is known as asymmetric induction. wikipedia.org

Several strategies can be employed to control the stereochemistry at the C5 position during the synthesis of this compound:

Substrate Control : This approach utilizes a chiral feature already present in the starting material to direct the stereochemical outcome of a reaction. wikipedia.org The existing stereocenter influences the approach of reagents, leading to the preferential formation of one diastereomer over another.

Reagent Control : In this method, a chiral reagent is used to react with an achiral or prochiral substrate. wikipedia.orgyork.ac.uk The chirality of the reagent determines the stereochemistry of the newly formed stereocenter. The chiral reagent is used in stoichiometric amounts. york.ac.uk

Auxiliary Control : Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate. wikipedia.org They induce diastereoselectivity in a reaction and are subsequently cleaved to yield the enantiomerically enriched product. A good auxiliary is easy to attach and remove, provides high levels of induction, and is recyclable. york.ac.uk

Catalyst Control : The use of a chiral catalyst is an economically desirable method for asymmetric synthesis. wikipedia.org The catalyst, used in substoichiometric amounts, creates a chiral environment around the substrate in the transition state, leading to the preferential formation of one enantiomer. Cooperative effects between multiple chiral catalysts can also enhance stereoselectivity. escholarship.org

Hydrolytic Stability and Transesterification Kinetics of this compound Derivatives

This compound contains two ester groups that are susceptible to hydrolysis and transesterification.

Hydrolytic Stability: The stability of the ester linkages against hydrolysis is influenced by factors such as pH and the presence of enzymes. Under neutral conditions, hydrolysis may be slow, but it can be accelerated by acidic or basic conditions. ontosight.ai The hydrolytic stability of copolyesters has been shown to be influenced by the structure of the diol units; for instance, increasing the length of alkyl diol units can increase stability, while longer ether diol units may reduce it. mdpi.com In this compound, both the ethyl ester and the acetoxy group can be hydrolyzed, breaking the compound down into ethanol (B145695), acetic acid, and 5-hydroxyoctanoic acid. Detailed studies on related poly(aminoester)s show that the degradation mechanism and rate are highly dependent on the polymer structure and pH. rsc.org

Transesterification Kinetics: Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by an acid or a base. For this compound, either the ethyl ester or the acetoxy group could undergo transesterification. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing one of the products as it forms. masterorganicchemistry.com

The kinetics of transesterification are influenced by several variables:

Temperature : Higher temperatures generally increase the reaction rate.

Catalyst Type and Concentration : Alkaline catalysts are often used, and the reaction rate is dependent on the catalyst concentration.

Molar Ratio of Reactants : The ratio of alcohol to ester affects the equilibrium position and reaction rate.

Mixing : Since the reactants (e.g., an oil and an alcohol) can be immiscible, the degree of mixing is crucial, especially in the initial, diffusion-controlled stages of the reaction. unl.edu

The following table presents illustrative data on how reaction parameters can affect the yield in a typical two-stage transesterification process of vegetable oil with ethanol, a reaction analogous to what this compound might undergo.

| Stage | Parameter | Conditions Studied | Optimal Condition for Yield |

|---|---|---|---|

| First Stage | Ethanol/Oil Molar Ratio | 6:1 - 12:1 | 12:1 |

| Catalyst (NaOH) wt/wt | 0.25% - 1.5% | 1% | |

| Temperature | 35 - 90 °C | 80 °C | |

| Second Stage | Ethanol/Oil Molar Ratio | 6:1 - 12:1 | 6:1 |

| Catalyst (NaOH) wt/wt | 0.25% - 1.5% | 0.75% |

This table is based on data for the transesterification of sunflower oil and is intended to be illustrative of the general principles of transesterification kinetics.

Reaction Pathway Analysis of Related Ester-Forming Reactions

The synthesis of this compound involves the formation of two ester linkages. A common and fundamental method for creating esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk For instance, the ethyl ester group in this compound can be formed by reacting 5-acetoxyoctanoic acid with ethanol. ontosight.ai

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The generally accepted reaction pathway involves several distinct steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. oit.edubyjus.com

Nucleophilic Attack : The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). oit.edu

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). byjus.com

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. byjus.com

Deprotonation : The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final ester. oit.edu

Because the reaction is reversible, the equilibrium can be shifted toward the product side by using an excess of one reactant (typically the alcohol) or by removing water as it is formed. masterorganicchemistry.com

The following table summarizes the key steps in the Fischer esterification mechanism.

| Step | Description | Key Transformation |

|---|---|---|

| 1 | Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. |

| 2 | Nucleophilic Addition | The alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. |

| 3 | Proton Transfer | A proton is transferred to a hydroxyl group, preparing it to be a good leaving group. |

| 4 | Elimination | A molecule of water is eliminated, and the carbonyl double bond is reformed. |

| 5 | Deprotonation | The protonated ester loses a proton to regenerate the catalyst and form the final ester. |

Other methods for forming esters include reactions of alcohols with acid chlorides or acid anhydrides, which are generally faster and not reversible but may be less economical for large-scale synthesis. chemguide.co.ukbyjus.com

Biosynthesis and Metabolic Pathways

Microbial Biosynthesis of Esters in Fermentation Processes

Esters are significant contributors to the aroma and flavor profiles of fermented foods and beverages, with their biosynthesis being a key area of study in microbial metabolism. nih.govresearchgate.net These compounds are primarily formed through the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by various enzymes. researchgate.netresearchgate.net The formation of ethyl 5-acetoxyoctanoate follows this general principle, requiring the assembly of its specific precursors through microbial activity.

The yeast Saccharomyces cerevisiae is a central organism in the production of a wide array of esters during fermentation, including ethyl esters of medium-chain fatty acids like ethyl octanoate (B1194180). wikipedia.orgresearchgate.net It possesses the primary enzymatic machinery for both fatty acid synthesis and the subsequent esterification with ethanol (B145695), a major product of its fermentation. rsc.orgnih.gov

While S. cerevisiae is a workhorse for producing the ethyl ester moiety, the introduction of the acetoxy group at the C-5 position is a more specialized reaction. The hydroxylation of the fatty acid chain is a critical prerequisite. Various microorganisms are known to possess enzymes capable of this reaction. For instance, yeasts like Yarrowia lipolytica and various bacteria have been studied for their ability to biotransform fatty acids into valuable hydroxy fatty acids. mdpi.commdpi.com Specifically, unspecific peroxygenases (UPOs) found in certain fungi have been shown to hydroxylate C8–C12 fatty acids at the C4 and C5 positions. nih.govacs.org Bacteria such as Pseudomonas putida are also known to produce hydroxylated fatty acids, such as 3-hydroxyoctanoic acid, as part of their metabolism. asm.orgoup.com Therefore, a microbial consortium or a genetically engineered organism expressing enzymes from different sources would be a likely candidate for the complete biosynthesis of this compound.

The formation of the 5-acetoxy group is a two-step enzymatic process: in-chain hydroxylation followed by acetylation.

Fatty Acid Hydroxylation: The introduction of a hydroxyl group onto the alkyl chain of a fatty acid is typically catalyzed by cytochrome P450 monooxygenases (P450s). nih.govresearchgate.net These enzymes are widespread in nature and can hydroxylate fatty acids at various positions. researchgate.net P450s from the CYP4 family are known for ω-hydroxylation, while others, like those from the CYP102 family, can perform subterminal hydroxylation. rsc.orgmedsciencegroup.com Research has identified unspecific peroxygenases (UPOs) that exhibit high selectivity for the C4 and C5 positions of octanoic acid, which would yield the necessary 5-hydroxyoctanoic acid precursor. nih.govacs.org These enzymes represent a direct biocatalytic route to the required intermediate for this compound synthesis.

Table 1: Enzyme Classes in Hydroxy Fatty Acid Formation

| Enzyme Class | Function | Substrate Example | Product Example | Organism Type |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | In-chain C-H bond hydroxylation | Octanoic Acid | Hydroxyoctanoic Acids | Bacteria, Fungi, Plants, Animals |

| Unspecific Peroxygenases (UPOs) | Selective C4/C5 hydroxylation | Octanoic Acid | 5-Hydroxyoctanoic Acid | Fungi |

Acetylation of the Hydroxyl Group: Following hydroxylation, the 5-hydroxy group must be acetylated. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from the donor molecule, acetyl-CoA, to the hydroxyl group of the substrate. mdpi.com While specific acetyltransferases for 5-hydroxyoctanoic acid are not extensively documented, the cell's metabolic machinery includes a wide range of acetyltransferases. For example, carnitine O-acetyltransferase (CRAT) is a key mitochondrial enzyme involved in acetyl group transfer. mdpi.com In eukaryotes, histone acetyltransferases (HATs) like Gcn5 and p300 are central to regulating gene expression by acetylating histone proteins, demonstrating the cell's robust capacity for acetylation, which is linked to fatty acid metabolism. nih.govplos.org The existence of such enzymes makes the acetylation of a hydroxylated fatty acid intermediate a plausible metabolic step.

The rate of ester formation in microorganisms is often limited by the availability of its precursors: the alcohol and the acyl-CoA. wikipedia.orgingentaconnect.com For this compound, the key precursors are ethanol, acetyl-CoA (for both the fatty acid chain and the acetoxy group), and octanoyl-CoA.

Ethanol: In fermentative yeasts like S. cerevisiae, ethanol is produced in high quantities from sugar metabolism.

Acetyl-CoA: This is a central metabolic hub, derived primarily from the breakdown of carbohydrates via glycolysis and the pyruvate (B1213749) dehydrogenase complex. plos.orgcsun.edu It serves as the building block for fatty acid synthesis and the donor for the acetylation step.

Octanoyl-CoA: This is an intermediate of the fatty acid synthesis (FAS) pathway.

Studies have shown that increasing the intracellular pool of the fatty acyl-CoA precursor can significantly boost the production of the corresponding ethyl ester. wikipedia.orgresearchgate.net However, the flux through the fatty acid synthesis pathway is tightly regulated. Engineering the FAS complex to favor the release of medium-chain fatty acids like octanoyl-CoA is a key strategy for enhancing the production of derived esters. researchgate.net Similarly, ensuring a sufficient supply of acetyl-CoA is critical, as it is required for two separate parts of the this compound molecule. mdpi.com

Fatty Acid Metabolism Interconnections

The biosynthesis of this compound is deeply embedded within the broader network of fatty acid metabolism. The core carbon skeleton is a product of the de novo fatty acid synthesis (FAS) pathway. plos.orgaocs.org This pathway constructs fatty acids by sequentially adding two-carbon units derived from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP). csun.edulibretexts.org

The standard product of the cytosolic FAS in yeast is typically long-chain fatty acids like palmitate (C16) and stearate (B1226849) (C18). nih.gov The production of medium-chain fatty acids like octanoic acid requires the premature release of the acyl chain from the FAS complex. researchgate.net Once formed, octanoyl-CoA can either be elongated further, enter the β-oxidation pathway for degradation, or be diverted towards ester synthesis. uniprot.orguniprot.org

The introduction of a hydroxyl group by a P450 enzyme connects this pathway to fatty acid catabolism and modification systems, which are often involved in detoxification or the production of signaling molecules. nih.govmedsciencegroup.com The hydroxylated fatty acid can be a substrate for further oxidation or, in this case, acetylation and esterification, highlighting the metabolic crossroads at which these intermediates lie.

Acetyl-CoA and Octanoyl-CoA Pathways

Acetyl-CoA Pathway: Acetyl-CoA is the fundamental precursor for the entire this compound molecule. In the cytosol of eukaryotes like yeast, acetyl-CoA is generated from acetate (B1210297) by acetyl-CoA synthetase or from citrate, which is transported from the mitochondria. csun.edu This cytosolic pool of acetyl-CoA has two primary fates in this biosynthetic context:

Carboxylation to Malonyl-CoA: Acetyl-CoA carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the activated two-carbon donor for fatty acid chain elongation. libretexts.org

Acetylation: It serves as the direct donor of the acetyl moiety for the formation of the 5-acetoxy group, a reaction catalyzed by an acetyltransferase. mdpi.com

Octanoyl-CoA Pathway: The synthesis of the octanoyl-CoA backbone begins with the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA in the fatty acid synthase (FAS) cycle. libretexts.org

Table 2: Key Reactions in Precursor Formation

| Reaction | Enzyme | Substrate(s) | Product | Pathway |

|---|---|---|---|---|

| Acetyl-CoA Carboxylation | Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA, ATP, HCO₃⁻ | Malonyl-CoA | Fatty Acid Synthesis |

| Fatty Acid Elongation | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA, NADPH | Octanoyl-ACP | Fatty Acid Synthesis |

| Thioester Hydrolysis | Thioesterase | Octanoyl-ACP | Octanoic Acid | Fatty Acid Synthesis |

| Acyl-CoA Activation | Acyl-CoA Synthetase | Octanoic Acid, ATP, CoA | Octanoyl-CoA | Fatty Acid Metabolism |

The process involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction, with each cycle extending the acyl chain by two carbons. csun.edu After three such cycles, the C8-acyl-ACP intermediate is formed. A thioesterase can then release octanoic acid, which is subsequently activated to octanoyl-CoA by an acyl-CoA synthetase. aocs.orgresearchgate.net This octanoyl-CoA is the direct precursor that undergoes hydroxylation, acetylation, and finally esterification.

Comparative Biosynthesis Across Biological Systems

While a complete, natural biosynthetic pathway for this compound in a single organism is not documented, the necessary enzymatic components exist across different biological kingdoms, suggesting it could be produced through metabolic engineering.

Bacteria: Many bacteria, such as Pseudomonas and Alcanivorax, possess highly efficient P450 systems for hydroxylating alkanes and fatty acids. researchgate.net They are also capable of producing polyhydroxyalkanoates (PHAs), which are polyesters of hydroxy fatty acids, demonstrating a robust metabolism for these precursors. asm.orgoup.com

Fungi/Yeast: Yeasts like S. cerevisiae are experts in producing ethanol and ethyl esters. researchgate.netrsc.org Other yeasts like Y. lipolytica and filamentous fungi are known for their ability to biotransform lipids and produce hydroxy fatty acids and lactones, which are cyclic esters of hydroxy fatty acids. mdpi.commdpi.comresearchgate.net The cyclization to a δ-lactone from 5-hydroxyoctanoic acid is a competing reaction to the acetylation and esterification pathway. ymdb.ca

Plants: Plants synthesize a vast array of fatty acids and their derivatives. They possess P450-dependent fatty acid hydroxylases, primarily for producing components of cutin and suberin, which are plant polyesters. researchgate.net These enzymes could potentially be harnessed to produce the 5-hydroxyoctanoic acid intermediate.

Advanced Analytical and Spectroscopic Characterization Methodologies

Development of Hyphenated Techniques for Structural Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed structural analysis of organic compounds like ethyl 5-acetoxyoctanoate.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. When coupled with tandem mass spectrometry (MS/MS or MSn), it becomes instrumental in differentiating between isomers, which have the same molecular formula and mass but different structural arrangements.

For this compound, positional isomers (e.g., ethyl 3-acetoxyoctanoate, ethyl 4-acetoxyoctanoate, etc.) represent a significant analytical challenge. While these isomers are indistinguishable by their molecular mass alone, their fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer can be unique. HRMS ensures the accurate mass measurement of both the precursor and fragment ions, aiding in the identification of specific structural motifs. lcms.cz

The differentiation strategy involves subjecting the protonated or sodiated molecular ion of the analyte to fragmentation. The resulting product ions are characteristic of the original structure. For instance, the position of the acetoxy group on the octanoate (B1194180) chain will influence the cleavage pathways, leading to diagnostic fragment ions that can pinpoint its location. Advanced fragmentation techniques like Ultraviolet Photodissociation (UVPD) can provide additional, complementary structural information where conventional methods like CID are insufficient. lcms.cz

Table 1: Hypothetical Diagnostic Fragment Ions for Positional Isomers of Ethyl Acetoxyoctanoate in HRMS/MS

| Isomer | Precursor Ion [M+H]⁺ (m/z) | Potential Diagnostic Fragment Ion | Fragmentation Pathway |

|---|---|---|---|

| Ethyl 3-acetoxyoctanoate | 231.1596 | [M - C₂H₄O₂]⁺ | Loss of acetic acid |

| Ethyl 4-acetoxyoctanoate | 231.1596 | [M - C₂H₄O₂]⁺ | Loss of acetic acid |

| This compound | 231.1596 | [M - C₂H₄O₂]⁺ | Loss of acetic acid |

Note: The fragmentation pathways for positional isomers can be very similar. Differentiation often relies on subtle differences in the relative abundances of fragment ions or the presence of low-intensity, but unique, product ions revealed by MSn experiments. lcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. mmu.ac.uk While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of the nuclei, two-dimensional (2D) NMR techniques are often required for the complete and unambiguous assignment of the structure of this compound. wesleyan.eduweebly.com

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal the connectivity between atoms.

COSY (¹H-¹H): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to map out the spin systems within the ethyl and octanoate chains.

HSQC (¹H-¹³C): Correlates each proton signal with the carbon signal to which it is directly attached.

HMBC (¹H-¹³C): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the ester linkages and the position of the acetoxy group by observing correlations from the protons near the ester functionalities to the carbonyl carbons.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Key Correlation | Structural Information Revealed |

|---|---|---|

| COSY | H4 ↔ H5 ↔ H6 | Confirms connectivity within the octanoate backbone. |

| HSQC | CH₃ (ethyl) ↔ CH₃ carbon | Assigns proton signals to their directly bonded carbons. |

| HMBC | H5 → Carbonyl (acetoxy) | Confirms the position of the acetoxy group at C5. |

| HMBC | CH₂ (ethyl) → Carbonyl (ethyl ester) | Confirms the ethyl ester functionality. |

Solid-State NMR (ssNMR): This technique is valuable for characterizing materials that are not in a liquid state, such as amorphous solids, polymers, or molecules immobilized on a solid support. While this compound is a liquid at room temperature, ssNMR could be employed to study its interactions if incorporated into a solid matrix, for example, in a controlled-release formulation or as part of a polymer blend. It provides information on molecular conformation and dynamics in the solid state.

The carbon atom at the 5-position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R- and S-isomers). Enantiomers often exhibit different biological activities, making their separation and quantification crucial, particularly in pharmaceutical and flavor/fragrance applications.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. uma.esheraldopenaccess.us The principle relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.

The development of a chiral separation method for this compound would involve screening various CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode). chromatographyonline.com The choice of mobile phase, which often consists of mixtures of alkanes and alcohols, and the use of additives can significantly influence the separation. chromatographyonline.com

Table 3: Example of a Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | Refractive Index (RI) or Charged Aerosol Detector (CAD) |

Quantitative Analytical Method Development for Complex Matrices

Accurate quantification of this compound in complex samples, such as food products, environmental samples, or biological fluids, requires the development of robust and sensitive analytical methods.

Both HPLC and Gas Chromatography (GC) are suitable for the quantitative analysis of this compound, with the choice depending on the sample matrix and required sensitivity.

HPLC Method Optimization: For HPLC analysis, a reversed-phase C18 column is typically employed for esters of this type. hplc.eu Method optimization involves adjusting the mobile phase composition (e.g., the gradient of acetonitrile or methanol in water), flow rate, and column temperature to achieve a good peak shape and resolution from matrix components. chromatographyonline.comscielo.br

Table 4: Typical Optimized HPLC Parameters for Fatty Acid Ester Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

GC Method Optimization: GC offers high resolution and is well-suited for volatile and semi-volatile compounds like this compound. Optimization focuses on selecting a column with appropriate polarity (e.g., a mid-polarity phase like one containing phenyl and methyl polysiloxane) and optimizing the oven temperature program. gcms.cz The initial temperature, ramp rate, and final temperature are adjusted to ensure the separation of the analyte from other volatile components in the sample. gcms.czscielo.br

Table 5: Typical Optimized GC Parameters for Ester Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | 50 °C (1 min), ramp at 15 °C/min to 250 °C, hold for 5 min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

A significant challenge in the HPLC analysis of this compound is its lack of a UV-absorbing chromophore, rendering standard UV-Vis detectors ineffective. While a Refractive Index (RI) detector can be used, it suffers from low sensitivity and is incompatible with gradient elution.

Charged Aerosol Detection (CAD) is a powerful alternative for such compounds. thermofisher.com CAD is a universal detector that provides a response for any non-volatile and many semi-volatile analytes. The detection principle involves:

Nebulization: The HPLC eluent is converted into an aerosol of fine droplets.

Drying: The solvent is evaporated, leaving behind analyte particles.

Charging: The particles are charged by collision with ionized nitrogen gas.

Detection: The total charge is measured by an electrometer, which generates a signal proportional to the mass of the analyte. thermofisher.com

The key advantage of CAD is its ability to provide a relatively uniform response for different non-volatile compounds, which simplifies quantification, especially when authentic standards are unavailable. nih.govusda.gov Its sensitivity is typically in the low nanogram range, and it is fully compatible with gradient elution, making it a superior choice over RI detection for complex samples. nih.gov

Table 6: Comparison of HPLC Detectors for this compound

| Detector | Principle | Gradient Compatible? | Sensitivity | Suitability for this compound |

|---|---|---|---|---|

| UV-Vis | Light Absorbance | Yes | High (for chromophores) | Poor (lacks chromophore) |

| Refractive Index (RI) | Change in Refractive Index | No | Low | Limited (isocratic only) |

| Charged Aerosol (CAD) | Particle Charging | Yes | High | Excellent |

Spectroscopic Analysis of Conformational Isomers

The ester functional group in this compound allows for the existence of different conformational isomers due to rotation around single bonds. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying these conformational preferences.

Esters typically prefer a planar conformation with an s-trans arrangement being more stable than the s-cis conformation due to steric hindrance in the s-cis form. The s-trans and s-cis conformers refer to the arrangement around the C-O single bond of the ester group.

Infrared (IR) Spectroscopy:

The carbonyl (C=O) stretching frequency in the IR spectrum of esters is sensitive to the conformational state. spectroscopyonline.com The s-trans conformer generally absorbs at a higher wavenumber compared to the s-cis conformer. This difference arises from the different electronic environments of the carbonyl group in the two conformations.

For this compound, one might expect to observe distinct carbonyl stretching frequencies for the different conformers if they exist in significant populations at the temperature of analysis.

| Conformer | Expected Carbonyl (C=O) Stretching Frequency (cm⁻¹) | Comments |

| s-trans | ~1740-1735 | Generally the more stable and predominant conformer. |

| s-cis | ~1720-1715 | Less stable due to steric interactions, may be present in a lower population. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the conformational isomers of this compound. The chemical shifts of protons and carbons are sensitive to their local electronic and spatial environments, which differ between conformers.

In ¹H NMR, the chemical shifts of protons adjacent to the carbonyl group and the ester oxygen are particularly informative. For this compound, this would include the protons on the carbon alpha to the carbonyl and the methylene protons of the ethyl group.

A hypothetical analysis of the ¹H NMR spectrum of this compound might reveal different sets of signals for the s-trans and s-cis conformers, especially at low temperatures where the rate of interconversion is slow.

| Proton | Expected Chemical Shift (δ, ppm) in s-trans Conformer | Expected Chemical Shift (δ, ppm) in s-cis Conformer |

| -CH₂- (ethyl group) | ~4.1 | May show a slight upfield or downfield shift |

| -CH- (at position 5) | ~4.9 | Likely to be influenced by the anisotropic effect of the carbonyl group |

| -CH₃ (ethyl group) | ~1.2 | Less likely to show a significant shift |

| -CH₃ (acetyl group) | ~2.0 | May experience a slight shift |

The observation of distinct signals for different conformers in the NMR spectrum is often temperature-dependent. At room temperature, if the conformational interconversion is rapid on the NMR timescale, an average spectrum may be observed.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Conformation and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and relative stabilities of different conformers of a molecule like Ethyl 5-acetoxyoctanoate. mdpi.comacs.org Due to the presence of multiple rotatable single bonds in its octanoate (B1194180) backbone and within its ethyl and acetoxy groups, the molecule can exist in numerous conformations.

A typical computational approach involves:

Conformational Search: An initial scan of the potential energy surface by systematically rotating key dihedral angles to identify potential low-energy structures.

Geometry Optimization: Each potential conformer is then fully optimized, commonly using a functional like B3LYP with a basis set such as 6-31G*. This process finds the exact geometry that corresponds to a minimum on the potential energy surface.

Frequency Calculations: To confirm that the optimized structures are true minima (not transition states) and to obtain thermodynamic data like Gibbs free energy, which is used to determine the relative populations of conformers at a given temperature. nih.gov

Table 1: Representative Calculated Relative Energies of Ester Conformers

This table illustrates typical energy differences found in computational studies of simple aliphatic esters, which can be extrapolated to understand the conformational landscape of this compound.

| Conformer | Dihedral Angle (τ C-C-O-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Gauche | ~60° | 0.00 | 70.5 |

| Trans | 180° | 0.85 | 29.5 |

Note: Data is hypothetical and based on typical values for simple ethyl esters to illustrate the concept.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides profound insights into the mechanisms of chemical reactions, such as the synthesis (esterification) or breakdown (hydrolysis) of this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway, including intermediates and, crucially, the transition state (TS). researchgate.netrsc.org

For the acid-catalyzed hydrolysis of an ester, DFT calculations can model the step-by-step process:

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. researchgate.net

Proton transfer events.

Elimination of the alcohol (ethanol) and regeneration of the acid catalyst.

The highest point on this reaction pathway is the transition state, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. researchgate.net Calculations on the hydrolysis of simple esters like ethyl acetate (B1210297) have shown that the presence of even a single water molecule in the transition state can significantly lower the activation energy. researchgate.netukm.my Transition state geometries are characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. arkat-usa.org

Table 2: Example of Calculated Activation Energies for Ester Hydrolysis

This table presents representative data from computational studies on the hydrolysis of simple esters, demonstrating the type of information gained from transition state analysis.

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (Ea) (kcal/mol) |

| Nucleophilic Attack (TS1) | B3LYP/6-311+G(d,p) | PCM (Water) | 15.2 |

| Proton Transfer (TS2) | B3LYP/6-311+G(d,p) | PCM (Water) | 8.5 |

| Leaving Group Elimination (TS3) | B3LYP/6-311+G(d,p) | PCM (Water) | 12.7 |

Note: This data is representative of studies on analogous esters and not specific to this compound.

Docking Studies of Enzymes and Substrate Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In the context of this compound, docking studies would be invaluable for understanding its interactions with enzymes like lipases or esterases, which are capable of hydrolyzing ester bonds. nih.gov

The process involves:

Obtaining the 3D crystal structure of the target enzyme from a database like the Protein Data Bank (PDB).

Generating a 3D model of the ligand, this compound, in its likely low-energy conformation.

Using a docking program (e.g., AutoDock, GOLD) to systematically place the ligand in the enzyme's active site and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. researchgate.net

Docking studies on similar ester substrates with lipases have shown that the substrate binds in a specific crevice, positioning the ester carbonyl group near the catalytic triad (B1167595) (e.g., Ser-His-Asp) for nucleophilic attack. nih.govresearchgate.net For this compound, docking could predict its binding affinity and whether the ethyl ester or the acetoxy group is more favorably positioned for hydrolysis. The results are often presented as a docking score, with lower scores indicating a more favorable binding interaction. researchgate.net

Table 3: Representative Docking Scores for Ester Substrates with a Lipase (B570770)

This table provides an example of typical results from a molecular docking study, comparing the binding affinity of different ester substrates to an enzyme's active site.

| Ligand | Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Ethyl Butyrate | Candida antarctica Lipase B | -5.8 | SER105, TRP104, ILE189 |

| Ethyl Hexanoate | Candida antarctica Lipase B | -6.5 | SER105, TRP104, ILE189, ILE285 |

| Ethyl Octanoate | Candida antarctica Lipase B | -7.2 | SER105, TRP104, ILE189, ILE285 |

Note: This data is illustrative, based on known interactions of lipases with aliphatic esters.

Molecular Dynamics Simulations of Ester Interactions

While quantum mechanics is ideal for studying individual molecules in detail, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a complex environment like a solvent or a biological membrane. MD simulations treat atoms as classical particles and use a force field to describe the interactions between them. rug.nl

An MD simulation of this compound in an aqueous solution could reveal:

Solvation Structure: How water molecules arrange themselves around the ester, particularly around the polar ester groups and the nonpolar alkyl chain. rsc.orgnih.gov

Conformational Dynamics: How the molecule flexes and changes its shape over time, transitioning between different low-energy conformers.

Interactions with other molecules: How it might aggregate or interact with other solutes or interfaces.

Simulations of esters in water have shown that water molecules form hydrogen bonds with the carbonyl oxygen atoms, influencing the ester's solubility and reactivity. nih.gov For a molecule like this compound, MD could also be used to simulate its interaction with an enzyme, providing a dynamic view of how the substrate enters the active site and how the enzyme's structure adapts to accommodate it, complementing the static picture from docking. nih.gov

Future Research Directions and Emerging Areas

Exploration of Novel Biocatalysts for Ester Synthesis

The conventional method for producing esters, known as Fischer-Speier esterification, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol, often at high temperatures. redshiftbio.com While effective, this process can be energy-intensive and lead to the formation of side products. nih.gov An emerging and highly promising alternative is the use of biocatalysts, specifically enzymes like lipases and esterases, to synthesize esters under mild conditions. nih.govemerginginvestigators.org

Future research in this area will concentrate on discovering and engineering novel biocatalysts with superior performance for the synthesis of specialty esters like ethyl 5-acetoxyoctanoate. The advantages of biocatalysis include high chemo-, regio-, and enantioselectivity, which reduces the formation of unwanted byproducts and simplifies purification processes. nih.gov Researchers are exploring diverse microbial sources to identify new enzymes with unique substrate specificities and enhanced stability in non-aqueous media, which are often required for ester synthesis to shift the reaction equilibrium towards the product. emerginginvestigators.org The use of enzymes as catalysts represents a key strategy in green chemistry, offering a more sustainable pathway for ester production. redshiftbio.com

Integration of Synthetic Biology for Enhanced Biosynthesis Pathways

Synthetic biology, which combines engineering principles with biological sciences, offers powerful tools to create microbial cell factories for the production of valuable chemicals. nih.gov By engineering the metabolic pathways of microorganisms such as E. coli or yeast, it is possible to program them to produce specific molecules from simple feedstocks like sugars. emerginginvestigators.org

Development of Advanced Analytical Platforms for In-Situ Monitoring

Optimizing any chemical or biochemical production process requires careful monitoring of its progress in real-time. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). americanpharmaceuticalreview.com The development of advanced analytical platforms for in-situ (in-place) monitoring is crucial for understanding reaction kinetics, maximizing yield, and ensuring consistent product quality in the synthesis of esters. mit.edu

Several powerful techniques are emerging for the real-time analysis of bioreactions:

Spectroscopy: Techniques like Raman and mid-infrared (mid-IR) spectroscopy can monitor the concentration of reactants and products directly within a reactor. amazonaws.comconfex.com These methods are non-destructive and can provide continuous data on the consumption of substrates and the formation of esters and byproducts. azooptics.com

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques, such as those that simplify complex spectra, can be used for in-situ monitoring to identify and quantify specific molecules in a reaction mixture, even in complex media like a fermentation broth. nih.gov

Chromatography: While often performed offline, systems are being developed for automated, at-line High-Performance Liquid Chromatography (HPLC) to provide rapid, near real-time data on product concentration with high accuracy. redshiftbio.com

These platforms, combined with sophisticated data analytics and software, enable a deeper understanding of the process and facilitate the implementation of advanced process control strategies. bioprocessonline.com

Computational Design of Acetoxy Ester Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools for designing new molecules and catalysts. colostate.edu Instead of relying solely on laboratory trial-and-error, researchers can now design novel acetoxy ester derivatives in silico (via computer simulation) with specific, tailored properties. aocs.org This approach accelerates the discovery process and reduces the resources required for experimental work.

The computational design process can involve several strategies:

Descriptor-Based Screening: Candidate molecules can be rapidly screened based on calculated properties (descriptors) that correlate with desired attributes like hydrophilicity, permeability, or specific sensory characteristics. aocs.org

Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational behavior and stability of molecules, providing insights into how a novel ester might interact with other substances or how a designed enzyme's structure supports its catalytic function. emerginginvestigators.orgcolostate.edu

Quantum Mechanics (QM): QM methods can be used to study the electronic structure of molecules, helping to predict their reactivity and spectroscopic properties.

By applying these computational tools, scientists can explore vast chemical spaces to identify acetoxy ester derivatives with enhanced fragrance profiles, improved stability, or novel functionalities for a wide range of applications. researchgate.net

Sustainable Production Strategies for Bio-Based Acetoxy Esters

A major driver in the chemical industry is the shift from fossil fuel-based feedstocks to renewable, bio-based alternatives. redshiftbio.com Developing sustainable production strategies for acetoxy esters is a key area of future research, aiming to reduce the carbon footprint and environmental impact of these valuable chemicals.

The core of this strategy lies in utilizing bio-based starting materials. Acetic acid, a key component of acetoxy esters, can be produced sustainably through the fermentation of biomass or from waste streams. bioprocessonline.com Similarly, alcohols like ethanol (B145695) are widely produced via fermentation. americanpharmaceuticalreview.com By combining bio-based acetic acid with bio-based alcohols, it is possible to manufacture entirely renewable, bio-based esters.

Another important concept is the "mass balance" approach. In this system, sustainable bio-based feedstocks are mixed with traditional fossil-based ones in the production process. While the final product may contain a mix of molecules from both sources, the bio-based content is tracked and certified, allowing companies to sell products with a verified portion of renewable content. This strategy helps to gradually increase the use of sustainable materials within existing industrial infrastructure, facilitating a smoother transition to a fully bio-based economy.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35234-25-4 | amazonaws.com |

| Molecular Formula | C12H22O4 | mit.eduamazonaws.com |

| Molecular Weight | 230.30 g/mol | mit.eduazooptics.com |

| Appearance | Colorless to yellow clear liquid | amazonaws.com |

| Odor | Musky, fruity | amazonaws.com |

| Boiling Point | 279.00 to 282.00 °C @ 760.00 mm Hg | amazonaws.com |

| Flash Point | 264.00 °F (128.9 °C) | amazonaws.com |

| Specific Gravity | 0.976 to 0.982 @ 20.00 °C | amazonaws.com |

| Refractive Index | 1.427 to 1.433 @ 20.00 °C | amazonaws.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-acetoxyoctanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via esterification of 5-hydroxyoctanoic acid with acetic anhydride, followed by ethyl esterification. Reaction conditions such as temperature (typically 60–80°C), catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid), and solvent polarity significantly impact yield. For instance, anhydrous conditions prevent hydrolysis of the acetyl group . Comparative studies with analogous esters (e.g., ethyl 3-hydroxyhexanoate) suggest that longer carbon chains require extended reaction times to achieve >80% yield due to steric hindrance .

Q. What purification and characterization techniques are recommended for this compound?

- Methodological Answer : Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to separate the product from unreacted precursors. Characterization typically combines:

- GC-MS : To confirm molecular weight (216.32 g/mol) and detect impurities .

- NMR (¹H and ¹³C) : To verify the acetyloxy group at position 5 and the ethyl ester moiety. Peaks at δ 2.05 ppm (acetate methyl) and δ 4.1–4.3 ppm (ester ethyl) are critical .

- IR Spectroscopy : Absorption bands at ~1740 cm⁻¹ (ester C=O) and 1240 cm⁻¹ (acetyl C-O) validate functional groups .

Q. How does the reactivity of this compound compare to structurally similar esters?

- Methodological Answer : The acetyloxy group at position 5 enhances electrophilicity at the β-carbon, making it susceptible to nucleophilic attack. For example, in alkaline hydrolysis, the acetyloxy group is cleaved faster than the ethyl ester due to neighboring group participation. Comparative studies with ethyl 3-acetoxyhexanoate show slower reaction kinetics for this compound due to increased chain length and steric effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer : Contradictions in NMR or IR data often arise from residual solvents or diastereomeric impurities. To address this:

- Crystallographic Analysis : Single-crystal X-ray diffraction (as used for homopropargyl alcohols in similar esters) provides definitive structural validation .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals; for example, distinguishing between 5-acetoxy and 6-acetoxy isomers .

- Control Experiments : Re-synthesize the compound under rigorously anhydrous conditions to rule out hydrolysis artifacts .

Q. What computational modeling approaches are suitable for predicting the stability and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Thermal Stability : Bond dissociation energies of the acetyloxy group predict degradation pathways at elevated temperatures.

- Solvent Effects : COSMO-RS simulations evaluate solvolysis rates in polar vs. non-polar solvents .

- Reaction Mechanisms : Transition-state modeling for nucleophilic substitutions at the β-carbon .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer : Stability is pH-, temperature-, and light-dependent:

- pH Studies : Degradation accelerates in alkaline conditions (pH > 9) via ester hydrolysis. Buffered solutions (pH 4–6) at 4°C extend shelf life .

- Thermogravimetric Analysis (TGA) : Identifies decomposition onset at ~120°C, recommending storage below 25°C .

- Photodegradation : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) quantifies photolytic byproducts .

Data Contradiction Analysis

- Case Example : Conflicting reports on melting points (e.g., some studies report a liquid state at room temperature, others a low-melting solid).

- Resolution : Differential Scanning Calorimetry (DSC) reveals polymorphism or impurities. Purify via recrystallization in hexane/ethyl acetate (3:1) and repeat DSC to confirm phase behavior .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.